

A Technical Guide to Cy3-YNE for Advanced Research Applications

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Compound of Interest

Compound Name: Cy3-YNE

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Cy3-YNE**, a fluorescent alkyne probe widely utilized in biological research. This document details the commercial sources of **Cy3-YNE**, its key quantitative characteristics, and detailed protocols for its application in labeling various biomolecules. Furthermore, it presents visual workflows and a representative signaling pathway to illustrate the practical implementation of this powerful research tool.

Commercial Suppliers and Quantitative Specifications of Cy3-YNE

Cy3-YNE is commercially available from a variety of suppliers, with offerings that include both non-sulfonated and sulfonated forms to cater to different experimental needs. The choice between these forms primarily depends on the required solubility in aqueous buffers, with sulfonated versions offering enhanced water solubility.^{[1][2]} Key quantitative specifications from prominent suppliers are summarized in the table below to facilitate an informed selection for your research.

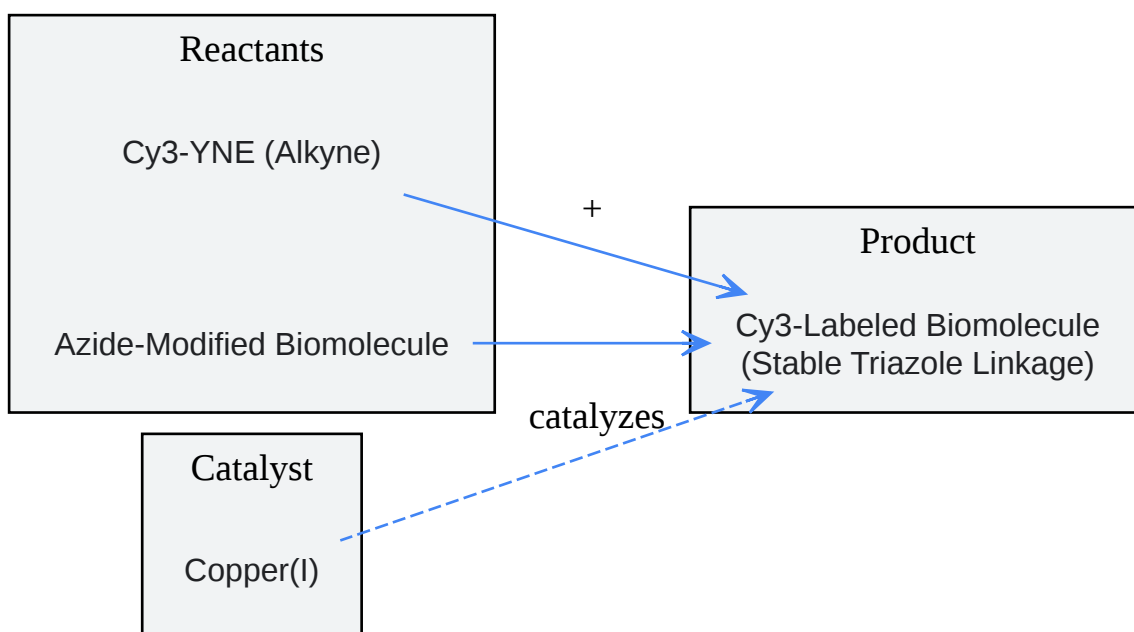
Supplier	Product Name	Formulation	Molecular Weight (g/mol)	Ex (nm)	Em (nm)	Extinction Coefficient (cm ⁻¹ M ⁻¹)	Quantum Yield	Purity
BroadPharm	Cy3 alkyne	Non-sulfonated	530.2	555	570	150,000	0.31	>96%
Trisulfo-Cy3-Alkyne	Trisulfonated		805.9	550	570	150,000	N/A	>90%
Lumiprobe	Cyanine3 alkyne	Non-sulfonated	530.14	555	570	150,000	0.31	>95% (HPLC-MS)
sulfo-Cyanine3 alkyne	Disulfonated		691.90	548	563	162,000	0.1	>95% (HPLC-MS)
Jena Bioscience	Sulfo-Cy3-Alkyne	Trisulfonated	761.93 (free acid)	553	566	151,000	N/A	≥ 90% (HPLC)
Vector Labs	Cy3 Alkyne	Sulfonated	761.92 (protonated)	553	569	150,000	N/A	>95% (HPLC)
AAT Bioquest	Cyanine 3 alkyne	Non-sulfonated	721.94	554	568	150,000	0.15	N/A
Sigma-Aldrich	Cy3-alkyne	Trisulfonated	964.31	N/A	N/A	N/A	N/A	N/A
MedchemExpress	CY3-YNE	Sulfonated	691.89	552	570	N/A	N/A	>98%

SS

N/A: Data not readily available from the supplier's public documentation.

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Cy3-YNE is a key reagent for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient under aqueous conditions.[3][4] The terminal alkyne group of **Cy3-YNE** reacts specifically with an azide-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is central to the diverse applications of **Cy3-YNE** in labeling proteins, nucleic acids, and glycans.[3]



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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Purified Protein

This protocol details the steps for labeling a purified protein containing an azide modification with **Cy3-YNE**.

Materials:

- Azide-modified protein in a sodium azide-free buffer
- **Cy3-YNE** (dissolved in DMSO)
- 1.5x protein labeling buffer (containing copper(II) sulfate, THPTA ligand, and aminoguanidine)
- Ascorbic acid solution (50 mM in water, freshly prepared)
- DMSO (for non-sulfonated **Cy3-YNE**)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- **Prepare Protein Solution:** Adjust the concentration of the azide-modified protein with the appropriate buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.
- **Add Labeling Buffer:** Add the 1.5x protein labeling buffer to the protein solution and vortex to mix.
- **Add **Cy3-YNE**:** Add the calculated volume of **Cy3-YNE** stock solution. For non-sulfonated **Cy3-YNE**, ensure the final concentration of DMSO does not exceed recommended limits to prevent protein precipitation. A 3-fold molar excess of the dye over the protein is a good starting point.
- **Initiate the Reaction:** Add the freshly prepared ascorbic acid solution to the mixture to reduce Cu(II) to the catalytic Cu(I).
- **Degas (Optional but Recommended):** To prevent the oxidation of the catalyst, it is recommended to degas the mixture by purging with an inert gas like argon or nitrogen.

- **Incubate:** Incubate the reaction at room temperature for 1-2 hours, protected from light.
- **Purify:** Remove the unreacted dye and other reaction components by size-exclusion chromatography or another suitable protein purification method.

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol provides a general procedure for labeling oligonucleotides that have been synthesized with an alkyne modification.

Materials:

- Alkyne-modified oligonucleotide
- Azide-functionalized Cy3 (or other fluorescent azide)
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- DMSO
- Ascorbic Acid (5 mM in water, freshly prepared)
- Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
- Acetone with 3% lithium perchlorate (for precipitation)
- Nuclease-free water

Procedure:

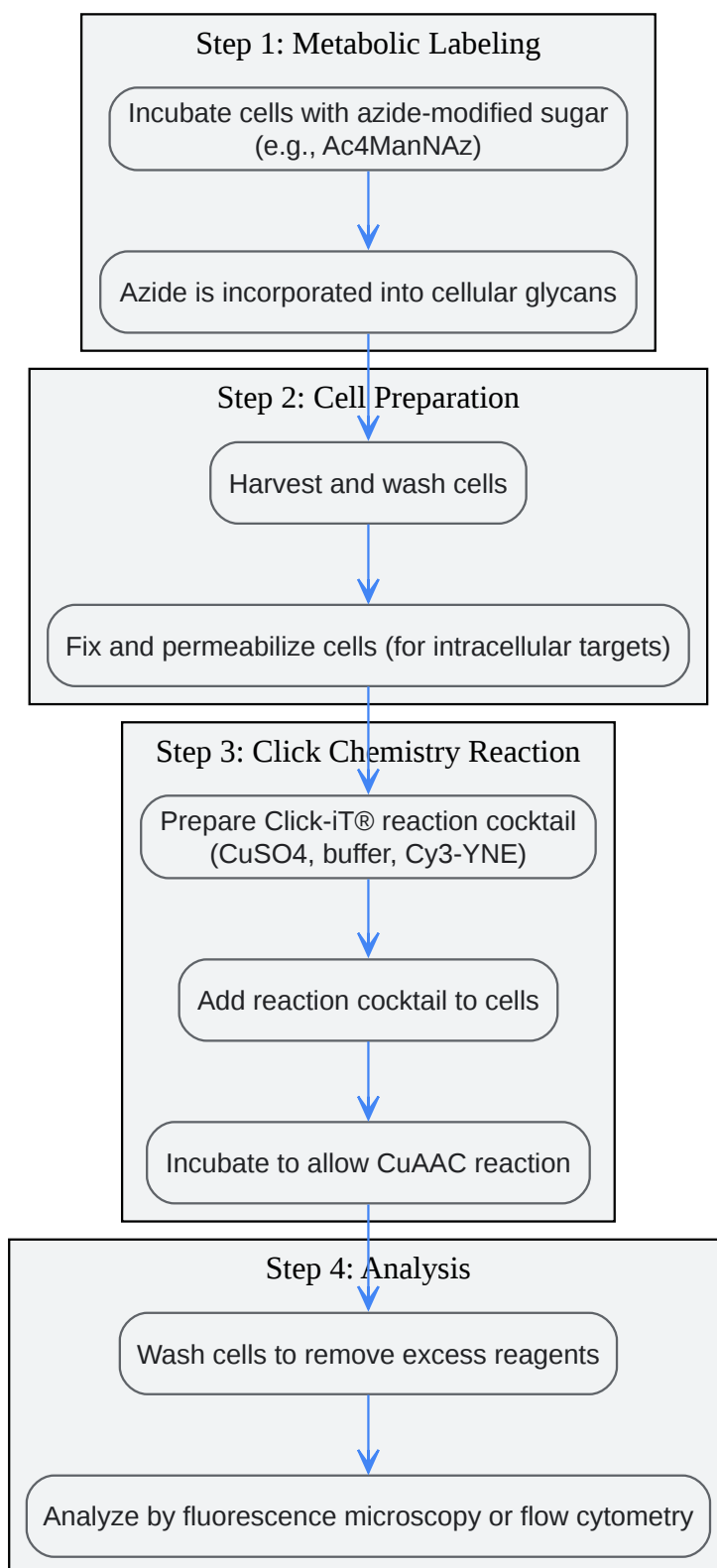
- **Prepare Oligonucleotide Solution:** Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.
- **Buffer and Solvent Addition:** Add 2M TEAA buffer to a final concentration of 0.2 M, followed by the addition of DMSO. Vortex to mix.
- **Add Azide:** Add the azide stock solution (e.g., 10 mM in DMSO) and vortex.

- **Add Ascorbic Acid:** Add the required volume of the 5 mM ascorbic acid solution and briefly vortex.
- **Degas:** Bubble an inert gas (e.g., argon) through the solution for 30 seconds.
- **Add Catalyst:** Add the Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap it tightly.
- **Incubate:** Vortex the mixture and incubate at room temperature overnight, protected from light. If a precipitate forms, heat the vial at 80°C for 3 minutes and vortex again.
- **Precipitate the Labeled Oligonucleotide:** Add at least a 4-fold excess volume of 3% lithium perchlorate in acetone. Mix thoroughly and incubate at -20°C for 20 minutes.
- **Wash and Dry:** Centrifuge at 10,000 rpm for 10 minutes and discard the supernatant. Wash the pellet with acetone, centrifuge again, and discard the supernatant. Dry the pellet.
- **Purification:** The labeled oligonucleotide can be further purified by RP-HPLC or PAGE.

Protocol 3: Metabolic Glycan Labeling and Detection

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by detection with **Cy3-YNE**. This technique is valuable for visualizing and analyzing changes in glycosylation.

Procedure:



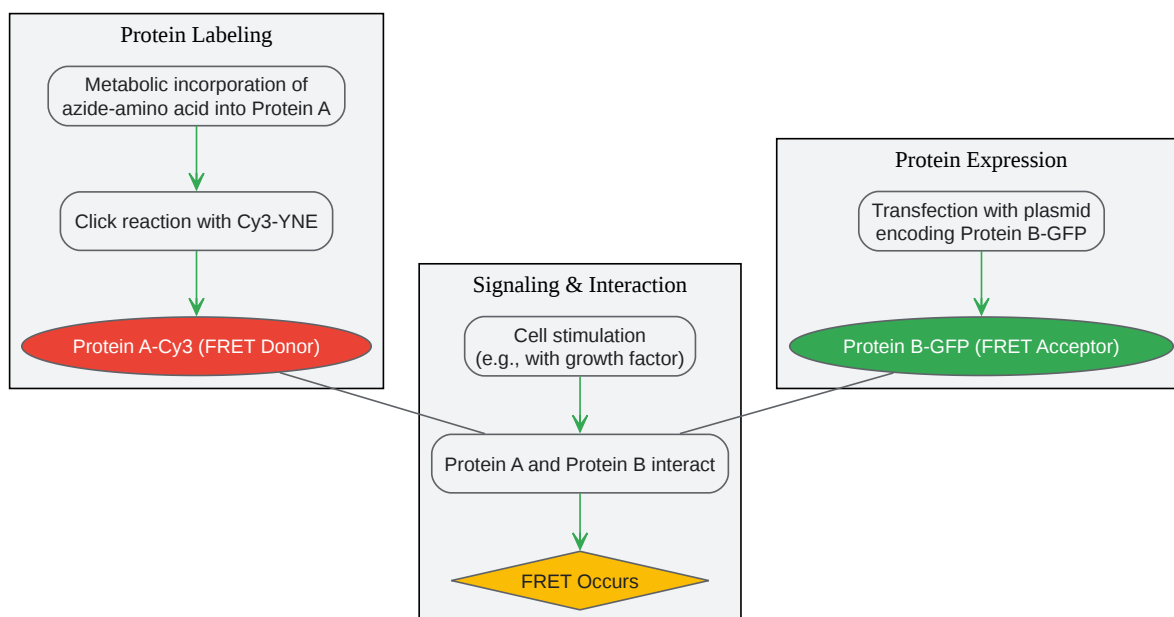
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Workflow for metabolic labeling and detection of glycans.

Visualizing Protein-Protein Interactions in a Signaling Pathway

Cy3-YNE can be a valuable tool for studying protein-protein interactions within signaling pathways, often in the context of FRET (Förster Resonance Energy Transfer) experiments. By labeling one protein with a donor fluorophore (like Cy3) and an interacting partner with an acceptor fluorophore, the proximity of the two proteins can be monitored.

The following diagram illustrates a hypothetical scenario where **Cy3-YNE** is used to study the interaction between two proteins in the ERK signaling pathway. In this example, a protein of interest is metabolically labeled with an azide-containing amino acid and subsequently tagged with **Cy3-YNE**. Its interaction with a GFP-tagged partner protein can then be assessed by FRET.



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Conceptual workflow for FRET-based analysis of protein-protein interactions.

This guide provides a foundational understanding of **Cy3-YNE** for researchers. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the supplier's documentation for detailed storage and handling instructions.

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References

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